molecular formula C21H20N4O3 B1683978 Entinostat CAS No. 209783-80-2

Entinostat

Numéro de catalogue: B1683978
Numéro CAS: 209783-80-2
Poids moléculaire: 376.4 g/mol
Clé InChI: INVTYAOGFAGBOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Entinostat est un dérivé benzamide synthétique qui agit comme un inhibiteur sélectif des histone désacétylases de classe I. Il s'est montré prometteur dans le traitement de divers cancers, notamment le cancer du sein, le cancer du poumon et le lymphome. En inhibant les histone désacétylases, l'this compound peut moduler l'expression génique et induire l'arrêt du cycle cellulaire, la différenciation et l'apoptose dans les cellules cancéreuses .

In Vivo

Entinostat has been studied extensively in preclinical and clinical models. In preclinical models, this compound has been shown to inhibit tumor growth and metastasis in a variety of cancers, including breast, colon, and prostate. It has also been shown to induce apoptosis in a variety of cancer cell lines. In clinical trials, this compound has been used in combination with other drugs to treat a variety of diseases, including breast cancer, multiple myeloma, and non-Hodgkin's lymphoma.

In Vitro

Entinostat has also been studied extensively in vitro. In cell culture models, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate. It has also been shown to induce apoptosis in these cell lines. In addition, this compound has been shown to inhibit the activity of a variety of HDACs, including HDAC1, HDAC2, and HDAC3.

Mécanisme D'action

Mode of Action

Entinostat inhibits HDAC1 and HDAC3, leading to an increase in the acetylation of histones . This modification results in a more relaxed chromatin structure, promoting the transcription of certain genes . In the context of cancer, this can lead to the reactivation of tumor suppressor genes or the downregulation of oncogenes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to decrease immune suppression, promoting antitumor responses in various tumor models with immunosuppressive tumor microenvironments (TMEs) . Specifically, it induces a shift from a protumor to an antitumor TME signature, characterized predominantly by changes in myeloid cells . It alters suppressive signaling in myeloid-derived suppressor cells (MDSCs), involving the NFκB and STAT3 pathways . Moreover, tumor-associated macrophages are epigenetically reprogrammed from a protumor M2-like phenotype toward an antitumor M1-like phenotype .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It has been observed that the peak this compound serum concentration and area under the curve increase dose proportionally . There is no significant interaction between this compound and exemestane, a drug often used in combination with this compound for the treatment of hormone receptor-positive advanced breast cancer .

Result of Action

This compound’s action results in molecular and cellular effects that contribute to its antitumor activity. It has been shown to enhance the efficacy of chemotherapy in small cell lung cancer through S-phase arrest and decreased base excision repair . Additionally, it induces antitumor immune responses through immune editing of tumor neoantigens . It also neutralizes myeloid-derived suppressor cells and enhances the functions of natural killer cells .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, in a HER2+ breast tumor microenvironment, this compound decreases immune suppression to promote antitumor responses . The precise and comprehensive alterations to the TME induced by this compound are still being investigated . It is clear that the tme plays a crucial role in the efficacy and stability of this compound’s action .

Activité Biologique

Entinostat has been shown to have a variety of biological activities. In preclinical models, this compound has been shown to inhibit tumor growth and metastasis in a variety of cancers, including breast, colon, and prostate. In addition, this compound has been shown to induce apoptosis in a variety of cancer cell lines. In vitro, this compound has been shown to inhibit the activity of a variety of HDACs, including HDAC1, HDAC2, and HDAC3.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical models, this compound has been shown to inhibit tumor growth and metastasis in a variety of cancers, including breast, colon, and prostate. In addition, this compound has been shown to induce apoptosis in a variety of cancer cell lines. In vitro, this compound has been shown to inhibit the activity of a variety of HDACs, including HDAC1, HDAC2, and HDAC3. This compound has also been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

Entinostat has several advantages for use in laboratory experiments. The compound is relatively stable, has a high affinity for HDACs, and is soluble in a variety of solvents. However, this compound also has several limitations. The compound is not orally bioavailable, and its half-life is relatively short. In addition, the compound is not approved for use in humans, and its effects on humans have not been fully studied.

Orientations Futures

Entinostat has shown promising results in preclinical and clinical studies, and there are several potential future directions for research. These include further investigation of the compound's therapeutic potential for a variety of diseases, including cancer and neurological disorders, as well as its potential to be used in combination with other drugs to treat a variety of diseases. Additionally, further research could be conducted to investigate the compound's potential to be used as an adjuvant therapy, as well as its potential to be used as a biomarker for disease diagnosis and prognosis. Other potential future directions include further investigation into the mechanism of action of this compound, as well as the development of novel analogs of the compound. Additionally, further research could be conducted to investigate the potential of this compound to be used in combination with other compounds to improve its efficacy and safety.

Applications De Recherche Scientifique

Entinostat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.

    Biology: Investigated for its role in modulating immune responses and enhancing the efficacy of immunotherapies.

    Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer, lung cancer, and lymphoma.

    Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.

Analyse Biochimique

Biochemical Properties

Entinostat plays a significant role in biochemical reactions by inhibiting class I HDAC1 and HDAC3 with IC 50 of 0.51 μM and 1.7 μM, respectively . This interaction with enzymes HDAC1 and HDAC3 is crucial in regulating gene expression and protein function, thereby influencing various cellular processes .

Cellular Effects

This compound has been found to have a profound impact on various types of cells and cellular processes. For instance, it has been reported to significantly reduce cell viability in human neuroendocrine small cell lung cancer (SCLC) cells . Moreover, it has been shown to induce a shift from a protumor to an antitumor tumor microenvironment (TME) signature, predominantly characterized by changes in myeloid cells .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound inhibits class I HDAC1 and HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering gene expression and influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been reported to cause a concentration-dependent decrease in the HDAC1 associated with chromatin and a lasting concomitant increase in cytoplasmic HDAC1 .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low dose (5 mg/kg) this compound reduced Foxp3 levels in Tregs and this was associated with enhanced tumor growth inhibition in combination with either IL-2 or a SurVaxM vaccine .

Metabolic Pathways

It is known that this compound inhibits class I HDAC1 and HDAC3 , which play crucial roles in various metabolic pathways.

Transport and Distribution

It is known that this compound can penetrate the cell membrane to exert its effects .

Subcellular Localization

It is known that this compound can penetrate the cell membrane to exert its effects

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Entinostat est synthétisé par un processus en plusieurs étapes qui implique la formation d'une structure centrale de benzamide. La synthèse commence généralement par la préparation d'un chlorure de benzoyle approprié, qui est ensuite mis à réagir avec une amine pour former le benzamide.

Méthodes de production industrielle

La production industrielle de l'this compound implique l'optimisation de la voie de synthèse afin d'assurer un rendement élevé et une pureté élevée. Cela comprend l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie. Les conditions de réaction sont soigneusement contrôlées pour minimiser la formation d'impuretés et de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

Entinostat subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et un pH contrôlés pour garantir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'this compound comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués qui peuvent avoir des activités biologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé d'outil pour étudier les effets de l'inhibition de l'histone désacétylase sur l'expression génique et la structure de la chromatine.

    Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et l'amélioration de l'efficacité des immunothérapies.

    Médecine : En cours d'investigation clinique pour le traitement de divers cancers, notamment le cancer du sein, le cancer du poumon et le lymphome.

    Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les histone désacétylases.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les histone désacétylases de classe I, en particulier l'histone désacétylase 1, l'histone désacétylase 2 et l'histone désacétylase 3. Cette inhibition entraîne l'accumulation d'histones acétylées, ce qui entraîne des changements dans la structure de la chromatine et l'expression génique. La modification de l'expression génique peut induire l'arrêt du cycle cellulaire, la différenciation et l'apoptose dans les cellules cancéreuses. De plus, il a été démontré que l'this compound module les réponses immunitaires en améliorant l'activité des cellules immunitaires et en réduisant l'environnement immunosuppresseur au sein des tumeurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l'entinostat

This compound est unique parmi les inhibiteurs de l'histone désacétylase en raison de son inhibition sélective des histone désacétylases de classe I. Cette sélectivité peut entraîner un profil de sécurité plus favorable et des effets secondaires réduits par rapport aux inhibiteurs non sélectifs. De plus, l'this compound s'est montré prometteur dans les traitements combinés, en particulier avec les inhibiteurs du point de contrôle immunitaire, améliorant leur efficacité dans le traitement de divers cancers .

Propriétés

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041068
Record name MS-275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209783-80-2
Record name Entinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209783-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entinostat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Entinostat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.78 g (48 mmole) of N,N′-carbonyldiimidazole were added to a 1,3-dimethyl-2-imidazolidinone (50 g) suspension including 11.45 g (40 mmole) of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid. After stirring at room temperature for 2 hours, 17.30 g (0.16 mole) of 1,2-phenylenediamine were added to the solution. After cooling to 2° C., 9.60 g (0.1 mole) of methanesulfonic acid were added dropwise. After stirring for 2 hours, water was added, and the deposited solid was collected by filtration. Purification was then carried out through silica gel column chromatography to obtain 10.83 g (yield: 72%) of N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entinostat
Reactant of Route 2
Reactant of Route 2
Entinostat
Reactant of Route 3
Reactant of Route 3
Entinostat
Reactant of Route 4
Entinostat
Reactant of Route 5
Entinostat
Reactant of Route 6
Reactant of Route 6
Entinostat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.